5-[5-(2,5-dichlorophenyl)furan-2-yl]-1-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole
Description
5-[5-(2,5-Dichlorophenyl)furan-2-yl]-1-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is a pyrazole derivative featuring a 2,5-dichlorophenyl-substituted furan ring, a 4-methylphenyl group at position 1, and a phenyl substituent at position 2. This structure combines halogenated aromatic systems with a dihydropyrazole core, a scaffold known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antifungal properties .
Properties
IUPAC Name |
3-[5-(2,5-dichlorophenyl)furan-2-yl]-2-(4-methylphenyl)-5-phenyl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20Cl2N2O/c1-17-7-10-20(11-8-17)30-24(16-23(29-30)18-5-3-2-4-6-18)26-14-13-25(31-26)21-15-19(27)9-12-22(21)28/h2-15,24H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHXDZVYWMXNKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(CC(=N2)C3=CC=CC=C3)C4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(2,5-dichlorophenyl)furan-2-yl]-1-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method involves the initial formation of the furan ring, followed by the introduction of the dichlorophenyl group. The pyrazole ring is then synthesized and attached to the furan ring through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
5-[5-(2,5-dichlorophenyl)furan-2-yl]-1-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce dihydro derivatives .
Scientific Research Applications
5-[5-(2,5-dichlorophenyl)furan-2-yl]-1-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[5-(2,5-dichlorophenyl)furan-2-yl]-1-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Dichlorophenyl Substituent Positioning
The 2,5-dichlorophenyl group in the target compound distinguishes it from analogues with alternative halogen placements. For example:
- This may impact binding to biological targets or crystal packing efficiency.
- 5-(2,4-Dichlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide (P6) (): The 2,4-dichloro configuration introduces distinct electronic effects, possibly enhancing antimicrobial activity through improved hydrophobic interactions.
Key Insight : The 2,5-dichloro arrangement in the target compound may optimize π-π stacking and halogen bonding in therapeutic targets compared to other positional isomers.
Furan vs. Other Heterocyclic Moieties
The furan ring in the target compound contrasts with triazole or thiazole systems in analogues:
- Compounds 4 and 5 (): These isostructural derivatives replace furan with thiazole and triazole groups, respectively. Thiazole’s sulfur atom enhances polarizability, while triazoles offer hydrogen-bonding capabilities, influencing solubility and target affinity.
- 1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one (9) (): Retains the 2,5-dichlorophenyl-furan moiety but incorporates a pyrrole ring. This compound exhibits potent antifungal activity, suggesting the furan-dichlorophenyl system is critical for bioactivity.
Substituent Effects on Pharmacological Activity
- Anti-inflammatory Activity: Compound 4-(3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)aniline () shows an IC50 of 419.05 μg/mL against inflammation, attributed to the electron-donating amino group. The target compound’s 4-methylphenyl group may enhance metabolic stability but reduce polarity.
- Antimicrobial Activity : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () demonstrates that fluorinated aryl groups improve bioavailability. The target compound’s dichlorophenyl group may similarly enhance hydrophobic interactions in microbial targets.
Crystallographic and Physicochemical Comparisons
Crystal Packing and Solubility
- Isostructural Halogen Derivatives (): Chloro (Compound 4) and bromo (Compound 5) analogues exhibit nearly identical crystal structures but differ in packing due to halogen size. The target compound’s dichlorophenyl group may induce tighter packing than mono-halogenated analogues, reducing solubility.
- Planarity and Conformation: The dihydropyrazole core in the target compound is likely non-planar, similar to 1-(4-methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole (), which shows a planar pyrazoline ring with deviations up to 0.078 Å.
Spectroscopic Data
While specific data for the target compound are lacking, analogues provide benchmarks:
- IR/NMR Trends : Compounds like 5-(4-fluorophenyl)-1-(4-methylphenyl)-3-(2-naphthyl)-4,5-dihydro-1H-pyrazole () show characteristic C-H stretches (2920–3028 cm<sup>−1</sup>) and aromatic δH signals (6.5–8.5 ppm). The target compound’s dichlorophenyl group would likely downshift <sup>13</sup>C NMR signals due to electron-withdrawing effects.
Data Table: Key Analogues and Properties
Biological Activity
The compound 5-[5-(2,5-dichlorophenyl)furan-2-yl]-1-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole , identified by its CAS number 99113-89-0, is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 357.25 g/mol. The structure features a furan ring and multiple aromatic substituents, which are significant for its biological activity.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit potent anti-inflammatory effects. For instance, compounds similar to the one have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving various pyrazole derivatives, significant inhibition of these cytokines was observed at concentrations as low as 10 µM, showcasing their potential as anti-inflammatory agents .
2. Antimicrobial Activity
The antimicrobial properties of pyrazoles have been well-documented. A study demonstrated that certain pyrazole derivatives displayed substantial antibacterial activity against strains such as E. coli and S. aureus. The compound's structural features, particularly the presence of halogenated phenyl groups, contribute to its effectiveness against bacterial pathogens .
3. Anticancer Activity
Pyrazole derivatives have also been explored for their anticancer potential. Compounds similar to the target compound have shown promising results in inhibiting tumor cell proliferation in various cancer cell lines. For example, one study reported an IC50 value of 0.08 µM against MCF-7 breast cancer cells for a related pyrazole derivative . This suggests that the compound may possess similar anticancer properties.
Case Studies
Case Study 1: Anti-inflammatory Effects
In a comparative study, a series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity using the HRBC membrane stabilization method. The results indicated that several derivatives exhibited comparable or superior efficacy to standard anti-inflammatory drugs at varying concentrations .
Case Study 2: Antimicrobial Efficacy
A group of novel pyrazole compounds was tested against common bacterial strains including Klebsiella pneumoniae and Pseudomonas aeruginosa. The results showed that certain derivatives had significant antimicrobial activity, with minimum inhibitory concentrations (MIC) below those of conventional antibiotics .
Data Summary Table
| Biological Activity | Test Methodology | Key Findings |
|---|---|---|
| Anti-inflammatory | Cytokine inhibition assays | Up to 85% inhibition of TNF-α at 10 µM |
| Antimicrobial | MIC determination against bacterial strains | Effective against E. coli and S. aureus |
| Anticancer | MTT assay on cancer cell lines | IC50 = 0.08 µM against MCF-7 |
Q & A
Basic: How can synthetic routes for this compound be optimized to improve yield and purity?
Methodological Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones under acidic conditions. Key parameters include:
- Solvent selection : Methanol or ethanol is preferred for solubility and reflux stability .
- Catalyst use : Concentrated HCl (4–5 drops) enhances reaction efficiency .
- Reaction monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane eluents tracks intermediate formation .
- Purification : Column chromatography or recrystallization from ethanol improves purity .
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., diastereotopic protons in the pyrazoline ring) .
- IR spectroscopy : Confirms functional groups (e.g., C=N stretching at ~1600 cm⁻¹) .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., bond angles and torsion angles) .
Advanced: How can DFT calculations complement experimental data to elucidate electronic properties?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level can:
- Predict molecular electrostatic potential (MEP) maps to identify electrophilic/nucleophilic sites .
- Simulate UV-Vis spectra (TD-DFT) and compare with experimental λmax values .
- Analyze frontier molecular orbitals (HOMO-LUMO) to assess reactivity and charge transfer .
Validation : Match computed vibrational frequencies (IR) and NMR chemical shifts with experimental data .
Advanced: What crystallographic strategies resolve stereochemical ambiguities in the pyrazoline ring?
Methodological Answer:
- Single-crystal XRD : Determines absolute configuration via Flack parameter analysis .
- Displacement ellipsoids : Visualize anisotropic thermal motion to confirm rigidity of the dichlorophenyl and furan substituents .
- Intermolecular interactions : Hydrogen bonding (e.g., C–H···π) and van der Waals contacts explain packing stability .
Advanced: How can reaction mechanisms be probed using kinetic and isotopic labeling studies?
Methodological Answer:
- Kinetic profiling : Monitor intermediate formation via in situ NMR or HPLC to identify rate-determining steps .
- Isotopic labeling : Use deuterated hydrazines (e.g., ND₂) to trace proton transfer pathways .
- Computational modeling : IRC (Intrinsic Reaction Coordinate) analysis via DFT identifies transition states .
Advanced: How to address contradictions in spectroscopic vs. computational data for substituent effects?
Methodological Answer:
- Cross-validation : Compare experimental NMR/IR with DFT-optimized geometries (e.g., dihedral angles affecting chemical shifts) .
- Solvent correction : Apply PCM (Polarizable Continuum Model) in DFT to account for solvent effects on UV-Vis spectra .
- Error analysis : Assess basis set limitations (e.g., 6-31G vs. 6-311++G(d,p)) in electronic property calculations .
Basic: What preliminary assays are recommended to screen for biological activity?
Methodological Answer:
- Antimicrobial screening : Broth microdilution (MIC) against Gram-positive/negative bacteria .
- Antioxidant assays : DPPH radical scavenging to quantify IC₅₀ values .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) .
Advanced: How to design structure-activity relationship (SAR) studies for pyrazoline derivatives?
Methodological Answer:
- Substituent variation : Synthesize analogs with halogens (Cl/F), methoxy, or methyl groups at para/meta positions .
- QSAR modeling : Use MLR (Multiple Linear Regression) to correlate logP, polar surface area, and IC₅₀ .
- Crystallographic overlay : Superimpose active/inactive analogs to identify pharmacophoric features .
Basic: What quality control steps ensure reproducibility in synthesis?
Methodological Answer:
- In-process checks : TLC at 1-hour intervals to monitor cyclization .
- Purity criteria : ≥95% HPLC purity (C18 column, acetonitrile/water gradient) .
- Batch consistency : Compare melting points (±2°C) and XRD powder patterns across batches .
Advanced: How can electron-density maps explain the compound’s reactivity in electrophilic substitution?
Methodological Answer:
- AIM (Atoms in Molecules) analysis : Locate bond critical points (BCPs) to quantify electron density at reaction sites .
- NBO (Natural Bond Orbital) analysis : Identify hyperconjugative interactions (e.g., σ→π*) stabilizing intermediates .
- Electrostatic potential maps : Highlight electron-deficient regions (e.g., dichlorophenyl ring) prone to nucleophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
